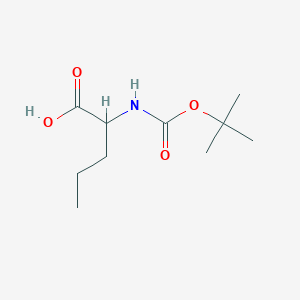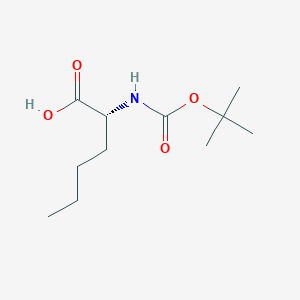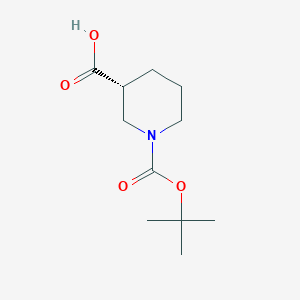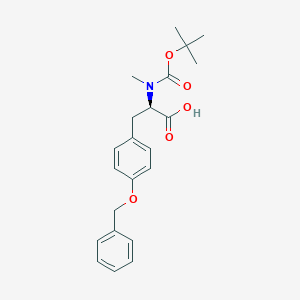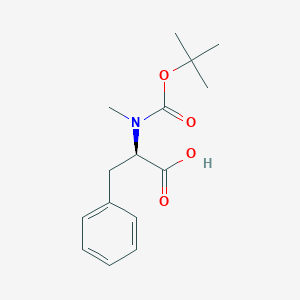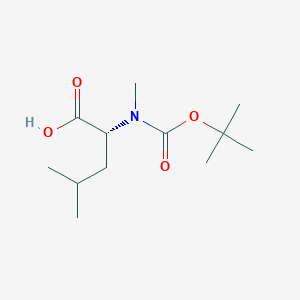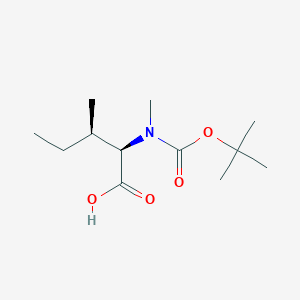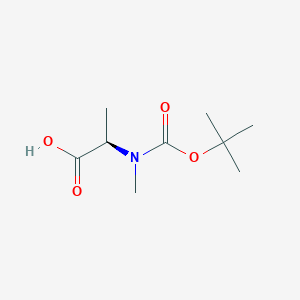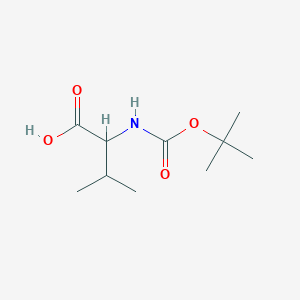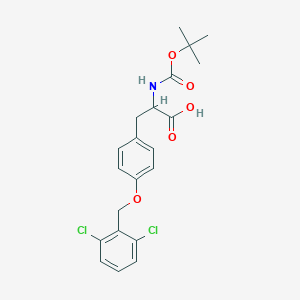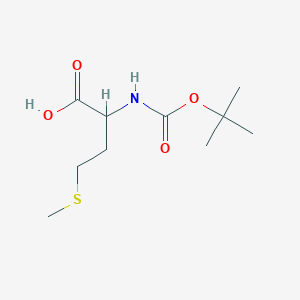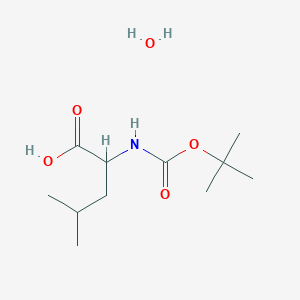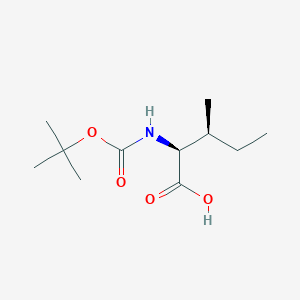
Boc-D-asp-NH2
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Boc-D-asp-NH2 is an aspartic acid derivative . It has been commercially used as ergogenic supplements, influencing the secretion of anabolic hormones, supplying fuel during exercise, and preventing exercise-induced muscle damage .
Synthesis Analysis
Boc-D-asp-NH2 can be synthesized from commercially available tert-butyloxycarbonyl-protected amino acids (Boc-AAILs). The resulting protected AAILs are used as the starting materials in dipeptide synthesis with commonly used coupling reagents .
Molecular Structure Analysis
The molecular weight of Boc-D-asp-NH2 is 232.23 and its molecular formula is C9H16N2O5 . It is also known by the CAS No. 74244-17-0 .
Chemical Reactions Analysis
Boc-D-asp-NH2 is used in peptide synthesis. It is stable under conditions of catalytic hydrogenolysis or sodium in liquid ammonia, but can be cleaved by mild acidolysis .
Physical And Chemical Properties Analysis
Boc-D-asp-NH2 has a molecular weight of 232.23400 and a density of 1.253 g/cm3 . It is clear and nearly colorless to pale yellow at room temperature .
Applications De Recherche Scientifique
-
Field : Chemistry - Synthesis of Multifunctional Targets
- Application : Protecting groups play a pivotal role in the synthesis of multifunctional targets and as amino functions often occur in this context, issues related to their protection become prominent . Primary amines are unique because they can accommodate two such groups .
- Method : The Boc-protection was introduced in the late fifties and was rapidly applied in the field of peptide synthesis . Boc can be cleaved by mild acidolysis, whereas benzyl carbamates require significantly stronger acidic conditions for their deprotection .
- Results : Boc-protection has been comprehensively documented and is now ranked as "one of the most commonly used protective groups for amines" .
-
- Application : A green and eco-friendly route for the almost quantitative Boc protection of a large variety of aliphatic and aromatic amines, amino acids, and amino alcohols is reported .
- Method : This protocol does not require any water quenches, solvent separations, and purification steps, such as recrystallization and column chromatography . The products were confirmed by 1H, 13C NMR, IR spectroscopy, and in some cases, elemental analysis .
- Results : The method provides an efficient and expeditious chemoselective Boc protection of amines in catalyst and solvent-free media .
-
Field : Chemistry - Dual Protection of Amino Functions
- Application : This review highlights various aspects related to the synthesis, properties, and applications of products containing one or two Boc-groups resulting from dual protection of amines and amides .
- Method : Boc-protection was introduced in the late fifties and was rapidly applied in the field of peptide synthesis . Boc can be cleaved by mild acidolysis, whereas benzyl carbamates require significantly stronger acidic conditions for their deprotection .
- Results : Boc-protection has been comprehensively documented and is now ranked as "one of the most commonly used protective groups for amines" .
-
Field : Green Chemistry - In-Water Peptide Synthesis
- Application : Seeking a more environmentally balanced method of peptide synthesis, a technique for solid-phase peptide synthesis in water that utilizes Boc-amino acids converted to water-dispersible nanoparticles has been developed .
- Method : This protocol does not require any water quenches, solvent separations, and purification steps, such as recrystallization and column chromatography . The products were confirmed by 1H, 13C NMR, IR spectroscopy, and in some cases, elemental analysis .
- Results : The method provides an efficient and expeditious chemoselective Boc protection of amines in catalyst and solvent-free media .
-
Field : Pharmaceutical Research and Development
- Application : N-Boc deprotection (deBoc) is a common reaction in pharmaceutical research and development, as well as pharma manufacturing .
- Method : Use of a catalyst lowers the required reaction temperature, and heterogeneous catalysts allow the reaction to be conducted in a continuous flow reactor with a low-boiling solvent .
- Results : This method allows for efficient, continuous N-Boc deprotection of amines .
- Field : Chemistry - Dual Protection of Amino Functions
- Application : This review highlights various aspects related to the synthesis, properties, and applications of products containing one or two Boc-groups resulting from dual protection of amines and amides . Attention is directed towards cases of facilitated cleavage due to mutual interaction between two protecting groups on the same nitrogen .
- Method : Boc-protection was introduced in the late fifties and was rapidly applied in the field of peptide synthesis . Boc can be cleaved by mild acidolysis, whereas benzyl carbamates require significantly stronger acidic conditions for their deprotection .
- Results : Boc-protection has been comprehensively documented and is now ranked as "one of the most commonly used protective groups for amines" .
Safety And Hazards
Propriétés
IUPAC Name |
(3R)-4-amino-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O5/c1-9(2,3)16-8(15)11-5(7(10)14)4-6(12)13/h5H,4H2,1-3H3,(H2,10,14)(H,11,15)(H,12,13)/t5-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKCARTLEXJLJBZ-RXMQYKEDSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC(=O)O)C(=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CC(=O)O)C(=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40426765 |
Source


|
| Record name | Boc-D-aspartic acid alpha-amide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40426765 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Boc-D-asp-NH2 | |
CAS RN |
200282-47-9 |
Source


|
| Record name | Boc-D-aspartic acid alpha-amide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40426765 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

